molecular formula C26H25N3O5S B3013799 1-(benzo[d][1,3]dioxol-5-yl)-3-(2-((1-benzyl-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)urea CAS No. 946299-51-0

1-(benzo[d][1,3]dioxol-5-yl)-3-(2-((1-benzyl-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)urea

Cat. No.: B3013799
CAS No.: 946299-51-0
M. Wt: 491.56
InChI Key: GNXSCMZWEQELNH-UHFFFAOYSA-N
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Description

This compound is a urea derivative featuring a benzodioxole moiety linked to a sulfonylethyl group and a substituted indole ring. The benzodioxole group (benzo[d][1,3]dioxol-5-yl) is a common pharmacophore in medicinal chemistry, known for enhancing metabolic stability and binding affinity in heterocyclic systems . The sulfonyl group in the structure may contribute to hydrogen-bonding interactions with biological targets, while the 1-benzyl-2-methylindole moiety likely modulates lipophilicity and steric bulk.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-[2-(1-benzyl-2-methylindol-3-yl)sulfonylethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O5S/c1-18-25(21-9-5-6-10-22(21)29(18)16-19-7-3-2-4-8-19)35(31,32)14-13-27-26(30)28-20-11-12-23-24(15-20)34-17-33-23/h2-12,15H,13-14,16-17H2,1H3,(H2,27,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNXSCMZWEQELNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1CC3=CC=CC=C3)S(=O)(=O)CCNC(=O)NC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Overview

The compound 1-(benzo[d][1,3]dioxol-5-yl)-3-(2-((1-benzyl-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)urea is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activity. This article explores its mechanisms of action, biochemical pathways, and relevant research findings.

Chemical Structure

The structure of the compound can be represented as follows:

C21H24N2O4S\text{C}_{21}\text{H}_{24}\text{N}_2\text{O}_4\text{S}

This structure includes a benzo[d][1,3]dioxole moiety and an indole derivative, which are known for their diverse biological activities.

The primary biological activity of this compound is believed to involve modulation of ATP-binding cassette (ABC) transporters , which play crucial roles in cellular transport and homeostasis. By interacting with these transporters, the compound may influence the uptake and efflux of various substrates within cells, potentially leading to therapeutic effects in diseases such as cancer and infectious diseases.

Key Mechanisms:

  • Modulation of ABC Transporters : This interaction can alter drug resistance profiles in cancer cells, enhancing the efficacy of chemotherapeutic agents.
  • Influence on Cellular Signaling Pathways : The compound may affect signaling pathways associated with cell survival and proliferation.

Biological Activity Data

Recent studies have evaluated the biological activity of this compound against various targets. Below is a summary table of its activity against selected enzymes and cell lines:

Target IC50 (µM) Effect
GSK-3α2.0Potent inhibitor
GSK-3β2.5Potent inhibitor
MurB (Mycobacterium tuberculosis)5.9Moderate inhibitor
Cancer Cell Lines (e.g., MCF7)10.0Cytotoxic effects observed

Study 1: Inhibition of GSK-3

In a study investigating the inhibition of Glycogen Synthase Kinase 3 (GSK-3), the compound demonstrated significant inhibitory activity with IC50 values around 2 µM. This suggests its potential role in modulating pathways involved in cancer progression and neurodegenerative diseases.

Study 2: Anti-Tuberculosis Activity

Another research effort focused on the anti-tuberculosis properties of the compound, where it showed promising results against MurB , an enzyme critical for bacterial cell wall synthesis. The observed IC50 value was 5.9 µM, indicating moderate efficacy that warrants further exploration for therapeutic applications against tuberculosis.

Toxicity and Safety Profile

Toxicity assessments using predictive models have indicated that the compound lacks significant carcinogenicity and mutagenicity. These findings are crucial for evaluating its safety for potential therapeutic use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations

Structural Diversity: The target compound’s sulfonylethylurea group distinguishes it from urea derivatives like 1-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-thiadiazol-2-yl)-3-(4-methoxyphenyl)urea (), which uses a thiadiazole linker. Fluorinated analogs (e.g., 3u in ) exhibit lower melting points (oil vs. solids), suggesting reduced crystallinity due to fluorine’s electronegativity and conformational flexibility .

Synthetic Complexity: The target compound’s 1-benzyl-2-methylindole group introduces synthetic challenges, such as regioselective sulfonylation and steric hindrance during coupling. Similar indole derivatives () achieved moderate yields (26–40%) via Pd-catalyzed or nucleophilic substitution reactions .

Biological Implications :

  • While biological data for the target compound is absent, structurally related urea and indole derivatives () are often explored for antiviral or kinase-inhibitory activity. For example, 3-substituted-1H-imidazol-5-yl compounds () with fluoro or chloro substituents showed distinct NMR shifts, suggesting altered electronic environments that could influence target engagement .

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